molecular formula C16H11N3O3S B3160580 7-(2-Furyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine CAS No. 866132-17-4

7-(2-Furyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B3160580
CAS RN: 866132-17-4
M. Wt: 325.3 g/mol
InChI Key: ZQTSDQNGRRRCPX-UHFFFAOYSA-N
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Description

“7-(2-Furyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a privileged class of 5-6 bicyclic systems with three or four nitrogen atoms, including four possible isomeric structures .


Synthesis Analysis

The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines, such as “7-(2-Furyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine”, can be achieved using a one-pot, two-step process via Pd-catalyzed direct CH-arylation followed by a saponification–decarboxylation reaction . This method has the advantages of convenient manipulation, short reaction times, excellent yields, and the use of commercially available and relatively non-toxic compounds .


Molecular Structure Analysis

The molecular structure of “7-(2-Furyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine” is based on the pyrazolo[1,5-a]pyrimidine core, which has been associated with various modes of action against different targets .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “7-(2-Furyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine” include Pd-catalyzed direct CH-arylation followed by a saponification–decarboxylation reaction . This process is more efficient compared to the classical method (Negishi coupling) .

Future Directions

The future directions for the research and development of “7-(2-Furyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine” and related compounds could involve further exploration of their potential therapeutic uses, particularly in the treatment of disorders associated with CDK . Further studies could also focus on optimizing the synthesis process and investigating the physical and chemical properties of these compounds.

properties

IUPAC Name

3-(benzenesulfonyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c20-23(21,12-5-2-1-3-6-12)15-11-18-19-13(8-9-17-16(15)19)14-7-4-10-22-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTSDQNGRRRCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=CC=C(N3N=C2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Furyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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